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Introduction
142I5 is a potent, lysine-covalent inhibitor of the Melanoma Inhibitor of Apoptosis Protein (ML-

IAP), also known as Livin.[1][2][3] ML-IAP is a member of the Inhibitor of Apoptosis (IAP) family

of proteins that regulate programmed cell death, or apoptosis.[4] Overexpression of ML-IAP

has been observed in various cancers, contributing to tumor cell survival and resistance to

therapy.[1] 142I5 offers a promising tool for investigating the role of ML-IAP in cancer and as a

potential therapeutic agent. This document provides detailed application notes and protocols

for cellular assays to measure the activity of 142I5.

Mechanism of Action of 142I5
ML-IAP, like other IAPs, contains a Baculovirus IAP Repeat (BIR) domain that is crucial for its

anti-apoptotic function. ML-IAP can inhibit apoptosis through two primary mechanisms:

Direct Caspase Inhibition: ML-IAP can directly bind to and inhibit the activity of effector

caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis.
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SMAC Sequestration: ML-IAP can bind to the pro-apoptotic protein SMAC/Diablo (Second

Mitochondria-derived Activator of Caspases). Under normal conditions, upon apoptotic

stimuli, SMAC is released from the mitochondria and binds to IAPs, preventing them from

inhibiting caspases. By sequestering SMAC, ML-IAP allows other IAPs, like XIAP, to remain

active and inhibit caspases, thereby promoting cell survival.[5]

142I5 is designed to covalently bind to a specific lysine residue (Lys135) within the BIR domain

of ML-IAP, thereby inhibiting its function.[1][3] This inhibition is expected to release the brakes

on apoptosis, leading to caspase activation and subsequent cancer cell death.

Signaling Pathway
The following diagram illustrates the signaling pathway affected by 142I5.
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Caption: ML-IAP signaling pathway and the inhibitory effect of 142I5.
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Quantitative Data
The following table summarizes the inhibitory activity of 142I5 and a reference compound,

LCL161, in biochemical and cellular assays.

Compound Target Assay Type IC50 (nM) Cell Line Reference

142I5 ML-IAP
Biochemical

(DELFIA)
11 - [1]

142I5 XIAP-BIR3
Biochemical

(DELFIA)
>10,000 - [1]

142I5 cIAP1-BIR3
Biochemical

(DELFIA)
>10,000 - [1]

142I5 cIAP2-BIR3
Biochemical

(DELFIA)
>10,000 - [1]

LCL161 ML-IAP
Biochemical

(DELFIA)
25 - [1]

LCL161 XIAP-BIR3
Biochemical

(DELFIA)
48 - [1]

LCL161 cIAP1-BIR3
Biochemical

(DELFIA)
1.5 - [1]

LCL161 cIAP2-BIR3
Biochemical

(DELFIA)
5.2 - [1]

142I5 Cell Viability

Cellular

(CellTiter-

Glo)

~1,000 MDA-MB-231 [6]

LCL161 Cell Viability

Cellular

(CellTiter-

Glo)

~5,000 MDA-MB-231 [6]

Note: The cellular IC50 for 142I5 is an approximation based on graphical data presented in the

cited literature.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b14915807/docs?utm_src=pdf-body#cellular-assays-for-measuring-142i5-activity-application-notes-and-protocols
https://www.researchgate.net/profile/Parima-Udompholkul/publication/355689261_Lysine_Covalent_Antagonists_of_Melanoma_Inhibitors_of_Apoptosis_Protein/links/619c81513068c54fa5129ffa/Lysine-Covalent-Antagonists-of-Melanoma-Inhibitors-of-Apoptosis-Protein.pdf
https://www.researchgate.net/profile/Parima-Udompholkul/publication/355689261_Lysine_Covalent_Antagonists_of_Melanoma_Inhibitors_of_Apoptosis_Protein/links/619c81513068c54fa5129ffa/Lysine-Covalent-Antagonists-of-Melanoma-Inhibitors-of-Apoptosis-Protein.pdf
https://www.researchgate.net/profile/Parima-Udompholkul/publication/355689261_Lysine_Covalent_Antagonists_of_Melanoma_Inhibitors_of_Apoptosis_Protein/links/619c81513068c54fa5129ffa/Lysine-Covalent-Antagonists-of-Melanoma-Inhibitors-of-Apoptosis-Protein.pdf
https://www.researchgate.net/profile/Parima-Udompholkul/publication/355689261_Lysine_Covalent_Antagonists_of_Melanoma_Inhibitors_of_Apoptosis_Protein/links/619c81513068c54fa5129ffa/Lysine-Covalent-Antagonists-of-Melanoma-Inhibitors-of-Apoptosis-Protein.pdf
https://www.researchgate.net/profile/Parima-Udompholkul/publication/355689261_Lysine_Covalent_Antagonists_of_Melanoma_Inhibitors_of_Apoptosis_Protein/links/619c81513068c54fa5129ffa/Lysine-Covalent-Antagonists-of-Melanoma-Inhibitors-of-Apoptosis-Protein.pdf
https://www.researchgate.net/profile/Parima-Udompholkul/publication/355689261_Lysine_Covalent_Antagonists_of_Melanoma_Inhibitors_of_Apoptosis_Protein/links/619c81513068c54fa5129ffa/Lysine-Covalent-Antagonists-of-Melanoma-Inhibitors-of-Apoptosis-Protein.pdf
https://www.researchgate.net/profile/Parima-Udompholkul/publication/355689261_Lysine_Covalent_Antagonists_of_Melanoma_Inhibitors_of_Apoptosis_Protein/links/619c81513068c54fa5129ffa/Lysine-Covalent-Antagonists-of-Melanoma-Inhibitors-of-Apoptosis-Protein.pdf
https://www.researchgate.net/profile/Parima-Udompholkul/publication/355689261_Lysine_Covalent_Antagonists_of_Melanoma_Inhibitors_of_Apoptosis_Protein/links/619c81513068c54fa5129ffa/Lysine-Covalent-Antagonists-of-Melanoma-Inhibitors-of-Apoptosis-Protein.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00467
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00467
https://www.benchchem.com/product/b14915807/docs?utm_src=pdf-body#cellular-assays-for-measuring-142i5-activity-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14915807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Here we provide detailed protocols for key cellular assays to determine the activity of 142I5.

Cell Viability Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Workflow:

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol:

Cell Seeding:

Harvest and count cells (e.g., MDA-MB-231 breast cancer cells).

Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well opaque-

walled plate.

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Compound Treatment:

Prepare a 2X serial dilution of 142I5 in complete growth medium.

Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.

Include wells with vehicle control (e.g., DMSO) and no-cell controls (medium only for

background).

Incubate the plate for 48 to 72 hours at 37°C.

Assay Procedure:

Equilibrate the plate to room temperature for 30 minutes.
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Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Subtract the average background luminescence from all experimental wells.

Normalize the data to the vehicle-treated control wells (representing 100% viability).

Plot the normalized data against the logarithm of the 142I5 concentration and fit a dose-

response curve to determine the IC50 value.

Caspase-3/7 Activity Assay using Caspase-Glo® 3/7
This assay measures the activity of caspases-3 and -7, key executioner caspases in the

apoptotic pathway.

Workflow:

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Protocol:

Cell Seeding:

Seed cells as described in the cell viability protocol.

Compound Treatment:

Treat cells with a dilution series of 142I5. It is recommended to use concentrations around

the IC50 value determined from the viability assay.
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Include a positive control for apoptosis induction (e.g., staurosporine) and a vehicle

control.

Incubate for a time sufficient to induce apoptosis (e.g., 24 hours).

Assay Procedure:

Equilibrate the plate to room temperature for 30 minutes.

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

Mix the contents gently by swirling the plate.

Incubate at room temperature for 1 to 2 hours, protected from light.

Data Acquisition and Analysis:

Measure the luminescence of each well.

Subtract the background luminescence (from no-cell controls).

Express the data as fold-change in caspase activity relative to the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium
Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Workflow:

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

Cell Culture and Treatment:
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Seed cells in a 6-well plate and treat with 142I5 at desired concentrations for a specified

time (e.g., 24-48 hours).

Include vehicle-treated and positive control wells.

Cell Harvesting and Staining:

Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic

cells that have detached.

Centrifuge the cells at 300 x g for 5 minutes and wash with cold PBS.

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Transfer 100 µL of the cell suspension to a new tube.

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the samples by flow cytometry within one hour of staining.

Use appropriate compensation controls for FITC and PI.

Gate the cell populations to quantify:

Viable cells (Annexin V- / PI-)

Early apoptotic cells (Annexin V+ / PI-)

Late apoptotic/necrotic cells (Annexin V+ / PI+)

Necrotic cells (Annexin V- / PI+)
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Conclusion
The cellular assays described in this document provide a comprehensive toolkit for

characterizing the activity of the ML-IAP inhibitor 142I5. By employing these methods,

researchers can quantify its effects on cell viability, caspase activation, and the induction of

apoptosis. This information is crucial for further elucidating the therapeutic potential of targeting

ML-IAP in cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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